Ivabradine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ivabradine oxalate is a salt form of ivabradine, a novel heart rate-lowering medication primarily used for the symptomatic management of stable angina pectoris and chronic heart failure. Ivabradine works by selectively inhibiting the pacemaker current (If) in the sinoatrial node, leading to a reduction in heart rate without affecting myocardial contractility .
準備方法
Synthetic Routes and Reaction Conditions: Ivabradine oxalate is synthesized by treating ivabradine with oxalic acid in acetone. The reaction mass is stirred at ambient temperature to form the oxalate salt . The process involves the following steps:
Formation of Oxalate Salt: Ivabradine is then treated with oxalic acid in acetone to form this compound
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality .
化学反応の分析
Types of Reactions: Ivabradine oxalate undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups in the molecule.
Reduction Reactions: Such as the reduction of benzazepine intermediates to form ivabradine.
Common Reagents and Conditions:
Potassium Carbonate: Used as a base in the condensation reaction.
Palladium Hydroxide: Employed as a catalyst in the reduction reaction.
Oxalic Acid: Used to form the oxalate salt
Major Products:
科学的研究の応用
Ivabradine oxalate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactions of benzazepine derivatives.
Biology: Investigated for its effects on heart rate and cardiac function in various animal models.
Medicine: Extensively studied for its therapeutic potential in treating chronic heart failure and stable angina pectoris
Industry: Utilized in the development of stable pharmaceutical formulations for heart rate management.
作用機序
Ivabradine oxalate exerts its effects by selectively inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically the If channels, in the sinoatrial node. This inhibition prolongs diastolic depolarization, slows the firing of the sinoatrial node, and ultimately reduces heart rate . Unlike beta-blockers and calcium channel blockers, ivabradine does not affect myocardial contractility, making it a unique heart rate-lowering agent .
類似化合物との比較
Beta-Blockers (e.g., Atenolol): Reduce heart rate by blocking beta-adrenergic receptors but can affect myocardial contractility.
Calcium Channel Blockers (e.g., Amlodipine): Lower heart rate by inhibiting calcium influx in cardiac cells but may also impact myocardial contractility.
Uniqueness of Ivabradine Oxalate: this compound stands out due to its selective inhibition of the If channels, allowing it to reduce heart rate without negatively impacting myocardial contractility. This unique mechanism of action makes it a valuable therapeutic option for patients who cannot tolerate beta-blockers or calcium channel blockers .
特性
CAS番号 |
1086026-42-7 |
---|---|
分子式 |
C29H38N2O9 |
分子量 |
558.6 g/mol |
IUPAC名 |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;oxalic acid |
InChI |
InChI=1S/C27H36N2O5.C2H2O4/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;3-1(4)2(5)6/h12-14,16,21H,6-11,15,17H2,1-5H3;(H,3,4)(H,5,6)/t21-;/m1./s1 |
InChIキー |
BOHZBFAHOBOJOS-ZMBIFBSDSA-N |
異性体SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC.C(=O)(C(=O)O)O |
正規SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。